![molecular formula C19H16Cl2N4OS B2536220 N-(2-chlorophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide CAS No. 1251619-95-0](/img/structure/B2536220.png)
N-(2-chlorophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16Cl2N4OS and its molecular weight is 419.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization
Research on similar compounds to "2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide" has focused on their crystal structures, showcasing their conformational aspects. Studies by Subasri et al. (2016, 2017) on crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation about the methylene C atom of the thioacetamide bridge. These studies provide insights into the molecular geometry, highlighting intramolecular hydrogen bonding stabilizing the folded conformation (Subasri et al., 2016); (Subasri et al., 2017).
Vibrational Spectroscopy and Quantum Computational Analysis
The compound's vibrational spectroscopic signatures have been characterized through Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. These studies, focusing on similar antiviral active molecules, provide a comprehensive understanding of the compound's geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. The research underscores the significance of stereo-electronic interactions leading to molecular stability, as demonstrated by natural bond orbital analysis and vibrational spectral analysis (Jenepha Mary et al., 2022).
Antiviral Potency
Notably, the antiviral potency of similar compounds has been investigated, particularly in the context of COVID-19. Quantum chemical insight into the molecular structure, NBO analysis of hydrogen-bonded interactions, and spectroscopic studies have been pivotal in understanding the antiviral active molecule's properties. These studies have explored the compound's binding energy against SARS-CoV-2 protein, demonstrating potential antiviral activity and providing a foundation for further pharmacokinetic properties investigation (Mary et al., 2020).
Potential as Antifolates
A deeper dive into the chemistry of pyrimidines reveals their role as antifolate inhibitors of thymidylate synthase, showcasing potential applications in antitumor and antibacterial agents. Research by Gangjee et al. (1996) on novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines emphasizes their synthesis and evaluation as potential inhibitors, illuminating the compound's utility in medical research (Gangjee et al., 1996).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c20-14-7-5-13(6-8-14)10-22-17-9-19(24-12-23-17)27-11-18(26)25-16-4-2-1-3-15(16)21/h1-9,12H,10-11H2,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLOGSAAKKXIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide](/img/structure/B2536139.png)
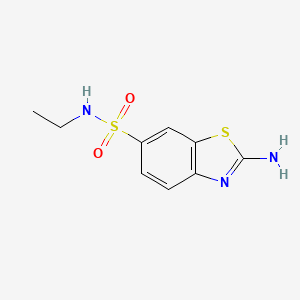
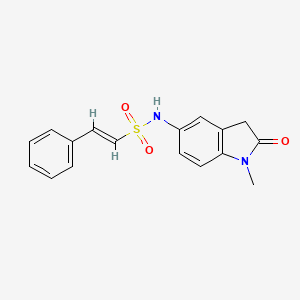
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2536145.png)
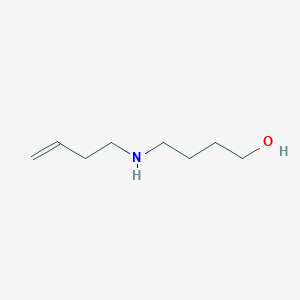
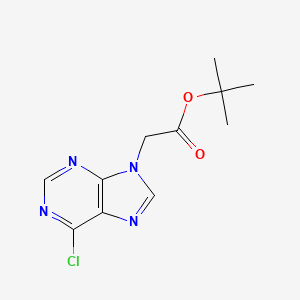
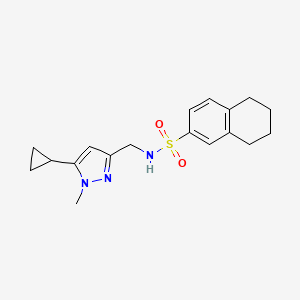
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2536150.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2536151.png)
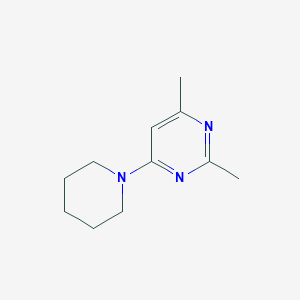
![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2536153.png)
![methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2536158.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)
